5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
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Description
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C20H13FN2O2S and its molecular weight is 364.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit extensive pharmacological applications, such as antimicrobial, antibiofilm, anticancer, antiviral, anti-inflammatory, antitubercular, and calcium channel blocking activities . They are also reported as inhibitors of acetylcholinesterase (AchE), CDC25B phosphatase, and xanthine oxidase enzymes, and Bcl-2 family proteins .
Mode of Action
Thiazolopyrimidine derivatives, in general, are known to interact with their targets and cause changes that result in their observed biological activities . For instance, they can inhibit the activity of certain enzymes or block specific cellular pathways, leading to their antimicrobial, anticancer, or other effects .
Biochemical Pathways
Given the broad range of activities associated with thiazolopyrimidine derivatives, it can be inferred that multiple pathways might be affected . These could include pathways involved in microbial growth, cancer cell proliferation, inflammation, and more .
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives . This suggests that the compound might have good absorption and distribution characteristics.
Result of Action
Given its potential antimicrobial and other activities, it can be inferred that the compound might lead to the inhibition of microbial growth, reduction in inflammation, inhibition of cancer cell proliferation, and other effects .
Biological Activity
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C15H12FN3OS
- Molecular Weight : 299.34 g/mol
- CAS Number : [Insert CAS Number Here]
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The most common methods include the use of cyclization reactions involving thiazole and pyrimidine derivatives. The synthetic pathways often yield compounds with significant biological activities due to their structural diversity.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In a screening study against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma, the compound exhibited notable cytotoxic effects. For instance:
- IC50 Values :
- Human colon carcinoma: 20.88 - 31.92 µM
- Hepatocellular carcinoma: 35.22 - 42.63 µM
These results indicate a promising profile for further development as an anticancer therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Various derivatives of thiazolo[3,2-a]pyrimidines have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of the fluorophenyl group enhances its potency against microbial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of COX-1 and COX-2 activities, leading to reduced inflammation in experimental models .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death in tumor cells.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Properties
IUPAC Name |
10-(2-fluorophenyl)-13-methyl-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-10-19(25)23-17(13-8-4-5-9-14(13)21)15-16(22-20(23)26-10)11-6-2-3-7-12(11)18(15)24/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSPFNIYQMEXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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